molecular formula C15H17F3N4 B1326470 1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine CAS No. 909644-98-0

1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine

Cat. No.: B1326470
CAS No.: 909644-98-0
M. Wt: 310.32 g/mol
InChI Key: HZKOTNOIUIEDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine is a useful research compound. Its molecular formula is C15H17F3N4 and its molecular weight is 310.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Bone Disorders Treatment

    • A compound structurally similar to the queried chemical, specifically a derivative of methanamine, was identified as a potential treatment for bone disorders. The compound targeted the Wnt beta-catenin cellular messaging system, showing promise in increasing trabecular bone formation rates in ovariectomized rats following oral administration. This discovery underlines the therapeutic potential of such compounds in treating bone-related diseases (Pelletier et al., 2009).
  • Antimicrobial and Antifungal Activities

    • Various derivatives of 1,8-naphthyridin have demonstrated significant antimicrobial and antifungal activities. These compounds, including those structurally related to the queried chemical, have shown inhibitory effects on bacterial cell growth, underscoring their potential in developing new antimicrobial agents (Bhasker et al., 2018).
    • Novel series of azetidin-2-ones and thiazolidin-4-ones containing 1,8-naphthyridin derivatives were synthesized and showed considerable antibacterial and antifungal activity, comparable to reference drugs. Molecular docking studies also confirmed the likely interactions of these molecules with proteins, suggesting a potential pathway for drug development (Adem et al., 2022).
  • Antimalarial Research

    • Compounds related to the queried chemical have been synthesized and tested against Plasmodium falciparum, showing promising antimalarial activity. Such compounds, including α-(7-Bromo-1,5-naphthyridin-4-yl)-α-(piperidin-2′-yl)methanol, indicate the potential of 1,8-naphthyridin derivatives in developing new antimalarial medications (Barlin et al., 1993).
  • Catalytic and Chemical Synthesis Applications

    • A bridging ligand incorporating 1,8-naphthyridine was used in synthesizing dinuclear Ru(II) complexes, demonstrating the potential of such compounds in catalytic applications, especially water oxidation. This showcases the versatility of 1,8-naphthyridin derivatives in various chemical synthesis and catalytic processes (Zong & Thummel, 2005).
    • The 1,5-naphthyridine molecule has been used to construct new bidentate and tridentate ligands, resulting in heteroleptic mono- and dinuclear Ru(II) complexes. These complexes have unique NMR spectra and electronic absorption properties, indicating their potential in material science and coordination chemistry (Singh & Thummel, 2009).

Properties

IUPAC Name

[1-[2-(trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4/c16-15(17,18)13-2-1-11-12(21-13)3-6-20-14(11)22-7-4-10(9-19)5-8-22/h1-3,6,10H,4-5,7-9,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKOTNOIUIEDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C2=NC=CC3=C2C=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647110
Record name 1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909644-98-0
Record name 1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{1-[2-(trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.